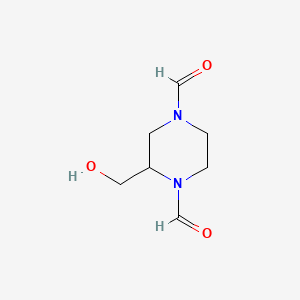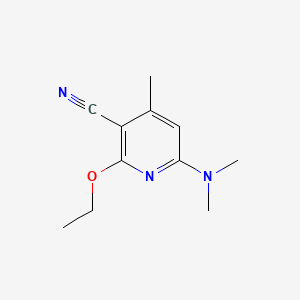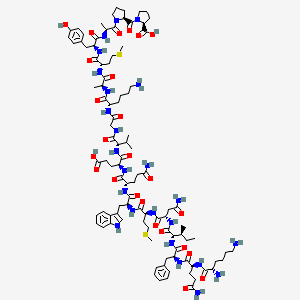
Fragment de VIH (GP120) (421-438)
Vue d'ensemble
Description
HIV (GP120) fragment (421-438) is a peptide segment derived from the envelope glycoprotein 120 (GP120) of the Human Immunodeficiency Virus (HIV). This fragment plays a crucial role in the virus’s ability to bind to host cells, facilitating viral entry and infection. The GP120 protein is essential for the virus’s attachment to the CD4 receptors on host cells, which is a critical step in the HIV infection process .
Applications De Recherche Scientifique
HIV (GP120) fragment (421-438) has several scientific research applications:
Chemistry: Used as a model peptide to study protein-protein interactions and peptide synthesis techniques.
Biology: Investigated for its role in HIV pathogenesis and immune response.
Medicine: Explored as a potential target for HIV vaccine development and therapeutic interventions.
Industry: Utilized in the production of diagnostic reagents and research tools
Mécanisme D'action
Target of Action
The primary target of the HIV (GP120) fragment (421-438) is the HIV-1 envelope trimers, specifically the gp120-gp41 interface . The gp120-gp41 interface is a crucial region on the HIV-1 envelope trimers that is targeted by broadly neutralizing antibodies . The gp120 protein plays a significant role in the HIV infection process as it binds directly to the CD4 receptor on host cells .
Mode of Action
The HIV (GP120) fragment (421-438) interacts with its targets by binding to the gp120-gp41 interface. This fragment targets a novel membrane proximal epitope that includes elements of gp120 and gp41 . The interaction of this fragment with its target results in the exposure of the membrane-proximal external region of gp41 . This exposure is crucial for the neutralization of the virus by antibodies .
Biochemical Pathways
The interaction of the HIV (GP120) fragment (421-438) with the gp120-gp41 interface affects the HIV infection pathway. The binding of this fragment to its target causes a conformational change in the gp120-gp41 interface, exposing the membrane-proximal external region of gp41 . This exposure allows for the neutralization of the virus by antibodies .
Pharmacokinetics
It is known that this fragment can induce an immune response when administered intramuscularly .
Result of Action
The result of the action of the HIV (GP120) fragment (421-438) is the neutralization of the HIV-1 virus. By binding to the gp120-gp41 interface and causing the exposure of the membrane-proximal external region of gp41, this fragment allows for the neutralization of the virus by antibodies . This neutralization can prevent the virus from infecting host cells .
Action Environment
The action of the HIV (GP120) fragment (421-438) can be influenced by various environmental factors. For instance, the presence of other viral proteins or host factors can affect the binding of this fragment to its target . Additionally, the physiological environment of the host, such as the presence of other immune cells or antibodies, can also influence the action of this fragment .
Analyse Biochimique
Biochemical Properties
The HIV (GP120) fragment (421-438) interacts with several biomolecules, including the CD4 receptor and chemokine receptors like CCR5 or CXCR4 on the host cell surface . These interactions are essential for the virus to enter the host cell .
Cellular Effects
The HIV (GP120) fragment (421-438) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, gp120 can cause cellular activation, leading to apoptosis and proinflammatory cytokine production .
Molecular Mechanism
The HIV (GP120) fragment (421-438) exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It binds directly to the CD4 receptor and a coreceptor (e.g., CCR5 or CXCR4), triggering large structural rearrangements and unleashing the fusogenic potential of another HIV protein, gp41 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of the HIV (GP120) fragment (421-438) can change. For example, the gp120 protein has been shown to cause a decrease in synaptic and dendritic density, increase in activated microglia, and pronounced astrocytosis in GFAP-gp120 transgenic mice .
Dosage Effects in Animal Models
The effects of the HIV (GP120) fragment (421-438) can vary with different dosages in animal models. For instance, transgenic mice expressing the HIV protein gp120 in the brain have been used to study the neurotoxic effects of the protein .
Metabolic Pathways
The HIV (GP120) fragment (421-438) is involved in several metabolic pathways. For example, the gp120 protein is known to cause alterations in mitochondrial dynamics, which can lead to neurodegenerative mechanisms .
Transport and Distribution
The HIV (GP120) fragment (421-438) is transported and distributed within cells and tissues through its interactions with various transporters or binding proteins . For instance, the gp120 protein can bind to the CD4 receptor and a coreceptor on the cell surface, facilitating the virus’s entry into the cell .
Subcellular Localization
The HIV (GP120) fragment (421-438) is localized in specific compartments or organelles within the cell. For example, the gp120 protein is part of the HIV-1 envelope glycoprotein complex, which is present on the viral envelope . The localization of this protein plays a crucial role in its activity and function, particularly in facilitating the virus’s entry into host cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV (GP120) fragment (421-438) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same SPPS principles but allow for larger batch sizes and higher throughput. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: HIV (GP120) fragment (421-438) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific amino acid derivatives.
Major Products: The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which can be analyzed using mass spectrometry and HPLC .
Comparaison Avec Des Composés Similaires
HIV (GP120) fragment (308-331): Another peptide segment from the GP120 protein, involved in similar binding interactions.
HIV (GP41) fragment (579-601): A peptide from the transmembrane glycoprotein GP41, crucial for membrane fusion.
Comparison: HIV (GP120) fragment (421-438) is unique in its specific interaction with the CD4 receptor and its role in the initial stages of viral entry. In contrast, other fragments like HIV (GP41) fragment (579-601) are involved in later stages of membrane fusion. The specificity and binding affinity of HIV (GP120) fragment (421-438) make it a valuable target for therapeutic and vaccine development .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H148N24O25S2/c1-9-54(4)82(121-94(142)71(47-57-21-11-10-12-22-57)117-87(135)65(33-36-76(103)125)112-84(132)62(102)24-15-17-41-100)96(144)119-73(50-78(105)127)93(141)115-69(40-46-150-8)89(137)118-72(49-59-51-106-63-25-14-13-23-61(59)63)92(140)114-66(34-37-77(104)126)86(134)113-67(35-38-80(129)130)90(138)120-81(53(2)3)95(143)107-52-79(128)110-64(26-16-18-42-101)85(133)108-55(5)83(131)111-68(39-45-149-7)88(136)116-70(48-58-29-31-60(124)32-30-58)91(139)109-56(6)97(145)122-43-19-27-74(122)98(146)123-44-20-28-75(123)99(147)148/h10-14,21-23,25,29-32,51,53-56,62,64-75,81-82,106,124H,9,15-20,24,26-28,33-50,52,100-102H2,1-8H3,(H2,103,125)(H2,104,126)(H2,105,127)(H,107,143)(H,108,133)(H,109,139)(H,110,128)(H,111,131)(H,112,132)(H,113,134)(H,114,140)(H,115,141)(H,116,136)(H,117,135)(H,118,137)(H,119,144)(H,120,138)(H,121,142)(H,129,130)(H,147,148)/t54-,55-,56-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLUYNSJWIJPKZ-WEARTWMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H148N24O25S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746726 | |
| Record name | L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2138.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129318-38-3 | |
| Record name | L-Lysyl-L-glutaminyl-L-phenylalanyl-L-isoleucyl-L-asparaginyl-L-methionyl-L-tryptophyl-L-glutaminyl-L-alpha-glutamyl-L-valylglycyl-L-lysyl-L-alanyl-L-methionyl-L-tyrosyl-L-alanyl-L-prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



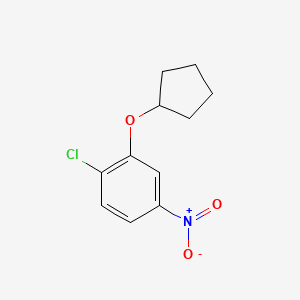
![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)
![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)
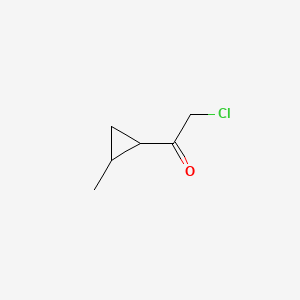

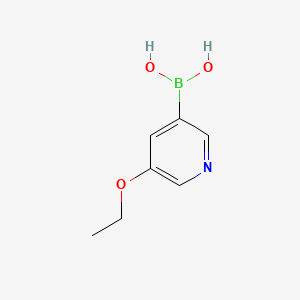
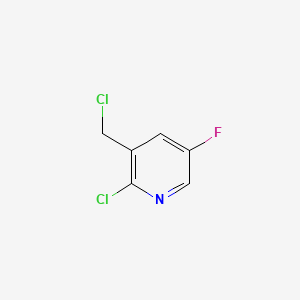
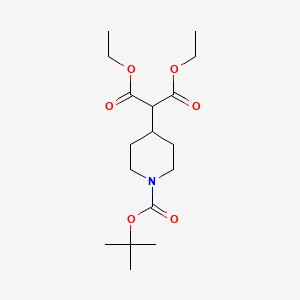
![3-[[(8alpha,9S)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594766.png)
